methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

Catalog No.
S14708950
CAS No.
60798-07-4
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-...

CAS Number

60798-07-4

Product Name

methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

IUPAC Name

methyl 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(15)14(13-8)10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3

InChI Key

UNNUGDUHECAQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)OC

Methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a compound characterized by its unique structure, which includes a methyl ester group attached to a benzoate and a pyrazole moiety. The compound has the molecular formula C12H13N2O3C_{12}H_{13}N_2O_3 and a molecular weight of approximately 233.24 g/mol. It possesses notable chemical properties due to the presence of both the pyrazole ring and the benzoate group, making it a subject of interest in various chemical and biological studies.

Typical for esters and heterocycles:

  • Hydrolysis: In the presence of water and an acid or base, methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially converting the methyl group into a carbonyl function.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert carbonyl groups to alcohols.

Methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate exhibits various biological activities. Compounds containing pyrazole rings are often investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Preliminary studies have indicated that derivatives of this compound may possess significant antibacterial and antifungal properties, making them candidates for further pharmacological evaluation .

The synthesis of methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole with methyl 4-bromobenzoate in the presence of a base such as sodium hydride.
  • Cyclization: Another approach includes cyclizing an appropriate precursor with an acid catalyst to form the pyrazole ring followed by esterification with methanol.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel.

Methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in developing new drugs targeting various diseases.
  • Agricultural Chemicals: Its antifungal properties make it a candidate for use in agricultural formulations.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules.

Studies examining the interactions of methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate with biological targets are crucial for understanding its mechanism of action. Research has shown that compounds with similar structures can interact with enzymes involved in inflammatory processes or microbial resistance mechanisms. These interactions could lead to insights into optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoateC13H14N2O3C_{13}H_{14}N_2O_3Similar pyrazole structure; different ester group
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acidC10H10N2O4SC_{10}H_{10}N_2O_4SContains a sulfonic acid group; potential for enhanced solubility
4-(3-Methyl-5-Oxo-Pyrazolyl)-Benzoic AcidC11H10N2O3C_{11}H_{10}N_2O_3Carboxylic acid instead of ester; different reactivity profile

These compounds highlight the uniqueness of methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1 yl)benzoate due to its specific ester functionality combined with the pyrazole ring system. Each variant presents distinct chemical behaviors and potential applications based on their structural differences.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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